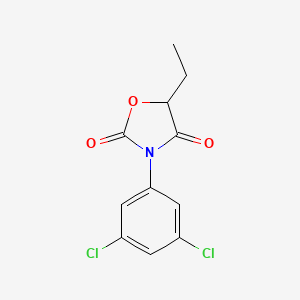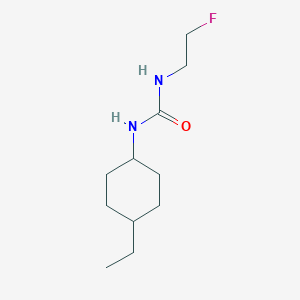
1-(4-Ethylcyclohexyl)-3-(2-fluoroethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethylcyclohexyl)-3-(2-fluoroethyl)urea is a synthetic organic compound characterized by the presence of a urea functional group attached to a 4-ethylcyclohexyl and a 2-fluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylcyclohexyl)-3-(2-fluoroethyl)urea typically involves the reaction of 4-ethylcyclohexylamine with 2-fluoroethyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing side reactions is also common. Purification of the final product is typically achieved through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Ethylcyclohexyl)-3-(2-fluoroethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the urea group to amine derivatives.
Substitution: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Substituted urea compounds with various functional groups.
Aplicaciones Científicas De Investigación
1-(4-Ethylcyclohexyl)-3-(2-fluoroethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethylcyclohexyl)-3-(2-fluoroethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea group can form hydrogen bonds with active sites, while the fluoroethyl and ethylcyclohexyl groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Methylcyclohexyl)-3-(2-fluoroethyl)urea: Similar structure but with a methyl group instead of an ethyl group.
1-(4-Ethylcyclohexyl)-3-(2-chloroethyl)urea: Similar structure but with a chloroethyl group instead of a fluoroethyl group.
1-(4-Ethylcyclohexyl)-3-(2-bromoethyl)urea: Similar structure but with a bromoethyl group instead of a fluoroethyl group.
Uniqueness
1-(4-Ethylcyclohexyl)-3-(2-fluoroethyl)urea is unique due to the presence of both an ethylcyclohexyl and a fluoroethyl group, which can influence its chemical reactivity and biological activity. The fluoroethyl group, in particular, can enhance the compound’s stability and binding interactions compared to other halogenated derivatives.
Propiedades
Número CAS |
33021-78-2 |
|---|---|
Fórmula molecular |
C11H21FN2O |
Peso molecular |
216.30 g/mol |
Nombre IUPAC |
1-(4-ethylcyclohexyl)-3-(2-fluoroethyl)urea |
InChI |
InChI=1S/C11H21FN2O/c1-2-9-3-5-10(6-4-9)14-11(15)13-8-7-12/h9-10H,2-8H2,1H3,(H2,13,14,15) |
Clave InChI |
ZKPMOBPWOIGMNV-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(CC1)NC(=O)NCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


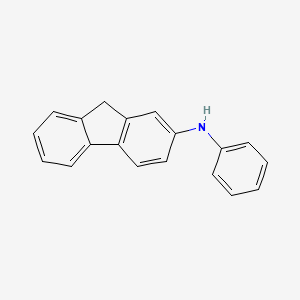
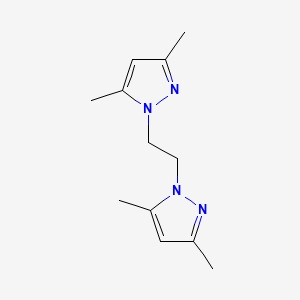
![N-(2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14696899.png)


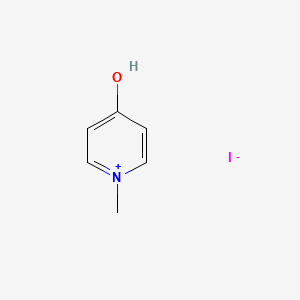
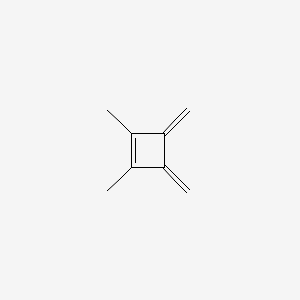
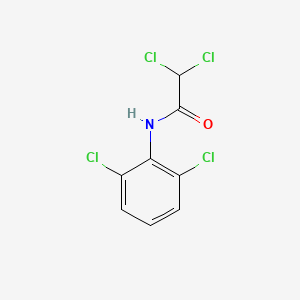

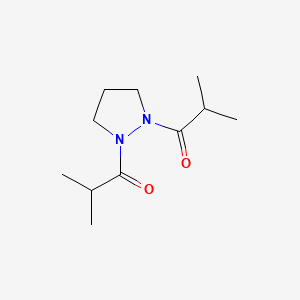

![3,9-Dinitrodibenzo[c,e]oxepine-5,7-dione](/img/structure/B14696945.png)

